

# In vivo toxicology and safety profile of MHI-148 compared to other dyes

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## Compound of Interest

Compound Name: MHI-148

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## In Vivo Toxicology and Safety Profile of MHI-148: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicology and safety profile of **MHI-148**, a near-infrared (NIR) heptamethine cyanine dye, with other commonly used dyes in biomedical research and clinical applications, namely Indocyanine Green (ICG) and Methylene Blue. The information presented is based on available preclinical data to assist researchers in making informed decisions for their imaging and therapeutic studies.

### Executive Summary

**MHI-148** exhibits a favorable in vivo safety profile characterized by low cytotoxicity and a lack of systemic toxicity in animal models. While a specific median lethal dose (LD50) for **MHI-148** is not publicly available, studies consistently demonstrate its high tolerability. In comparison, Indocyanine Green (ICG), an FDA-approved dye, has a reported LD50 of 80 mg/kg in animal studies. Methylene Blue, another widely used dye, has a reported oral LD50 in rats of 1180 mg/kg. This guide details the available toxicological data, experimental methodologies, and visual representations of experimental workflows.

### Data Presentation: Comparative Toxicology

The following table summarizes the key quantitative toxicological parameters for **MHI-148** and comparator dyes.

Parameter	MHI-148	Indocyanine Green (ICG)	Methylene Blue	IR-783 (MHI-148 Analog)
Median Lethal Dose (LD50)	Not reported; studies indicate high tolerability	80 mg/kg (animal study)[1]	1180 mg/kg (oral, rat)[2][3]	Not reported; studies indicate high tolerability[2][4]
No-Observed-Adverse-Effect Level (NOAEL)	Not explicitly reported. Studies show negligible toxicity in various cell lines and no systemic toxicity in mice.[5][6][7]	Not explicitly reported. FDA-approved for human use, suggesting a high NOAEL.	4 mg/kg/day (fetal effects, rat); 6 mg/kg/day (fetal effects, rabbit)[8]	Not explicitly reported. Studies show no systemic toxicity in mice.[2][4]
Reported In Vivo Adverse Effects	No systemic toxicity observed in mice.[6]	Generally well-tolerated. High concentrations may have toxic effects on retinal cells.[9]	Dose-dependent effects including hemolysis, methemoglobinemia, nausea, and chest pain.[10]	No systemic toxicity or effect on body weight observed in mice.[2][4][11]
Key Safety Findings	Low cytotoxicity in normal cells. [5][7]	FDA-approved for human use.	Well-established safety profile with known dose-dependent toxicities.	Good biocompatibility. [12]

## Experimental Protocols

The in vivo toxicology of these dyes is typically assessed through acute and repeated dose toxicity studies, often following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

## Acute Toxicity Testing (General Protocol)

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single dose or multiple doses administered within 24 hours. A common approach is the limit test, as described in OECD guidelines.

**Objective:** To determine the acute systemic toxicity of a dye following a single intravenous or oral administration.

**Animal Model:** Typically, rodents such as Sprague-Dawley rats or BALB/c mice are used.[\[13\]](#)  
[\[14\]](#)

**Dosing:**

- **Route of Administration:** Intravenous (for imaging dyes) or oral gavage.
- **Dose Levels:** A limit dose (e.g., 2000 mg/kg) is often used initially. If toxicity is observed, a dose-ranging study with multiple dose groups is conducted.
- **Vehicle:** The dye is dissolved in a suitable vehicle, such as a saline solution or a biocompatible solvent.

**Observation Period:** Animals are observed for a minimum of 14 days.[\[14\]](#)

**Endpoints:**

- **Mortality:** The number of animal deaths is recorded.
- **Clinical Signs:** Observations include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior.[\[14\]](#)
- **Body Weight:** Animals are weighed before administration and periodically throughout the observation period.
- **Gross Necropsy:** At the end of the study, all animals are euthanized and a gross examination of organs and tissues is performed.

## Repeated Dose Toxicity Testing (General Protocol)

Repeated dose toxicity studies are conducted to evaluate the toxicological profile of a substance following repeated administration over a longer period.

Objective: To characterize the potential target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Two species, typically a rodent and a non-rodent, are often used.

Dosing:

- Route and Frequency: The route and frequency of administration are chosen to mimic the intended clinical use.
- Dose Levels: At least three dose levels (low, intermediate, and high) and a control group are included.

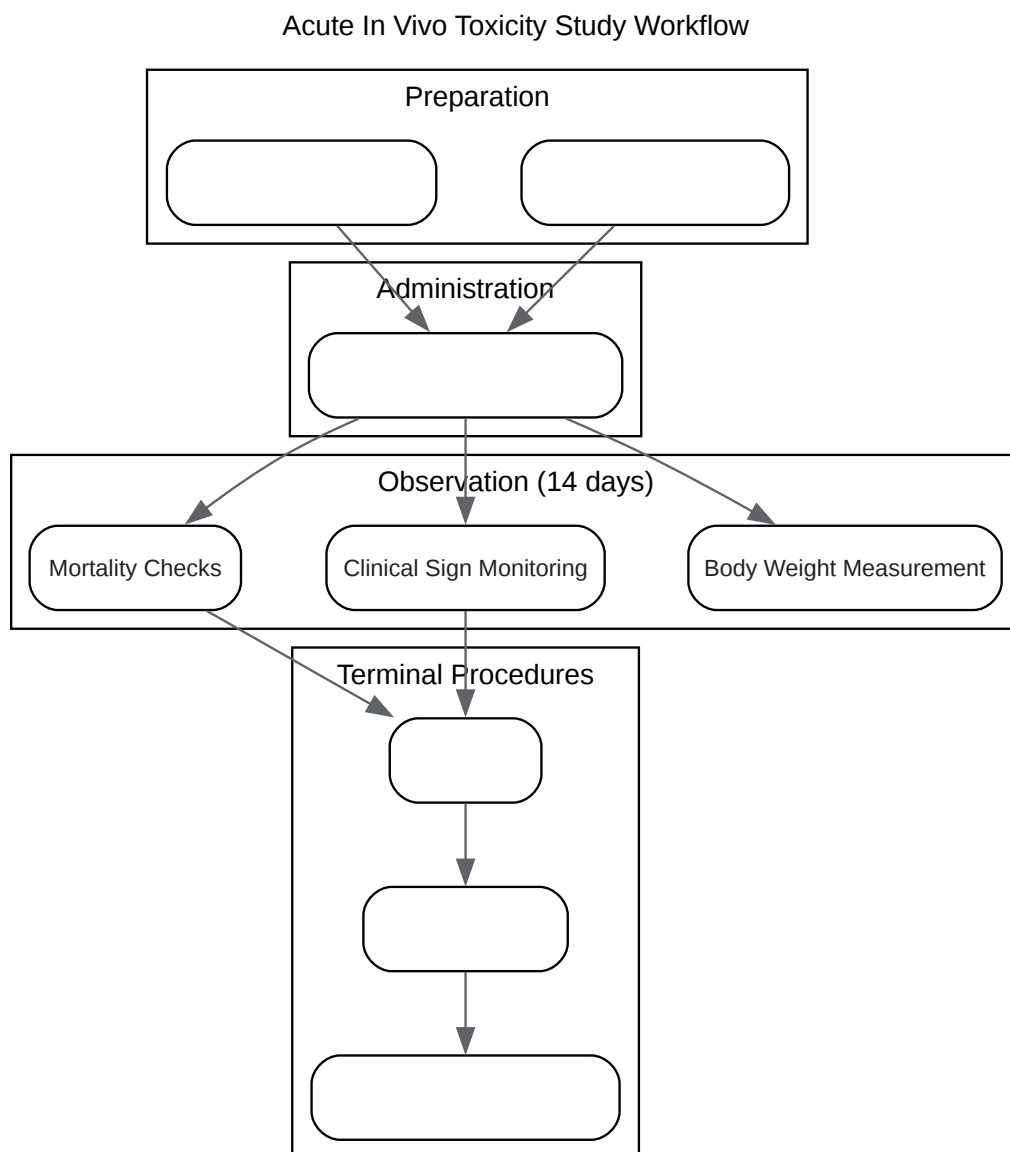
Duration: The duration of the study depends on the intended duration of human exposure.

Endpoints: In addition to the endpoints in acute toxicity studies, repeated dose studies often include:

- Hematology and Clinical Chemistry: Blood samples are collected to assess effects on blood cells and organ function.
- Histopathology: A comprehensive microscopic examination of organs and tissues is performed.

## Visualizations

### Experimental Workflow for Acute In Vivo Toxicity Study

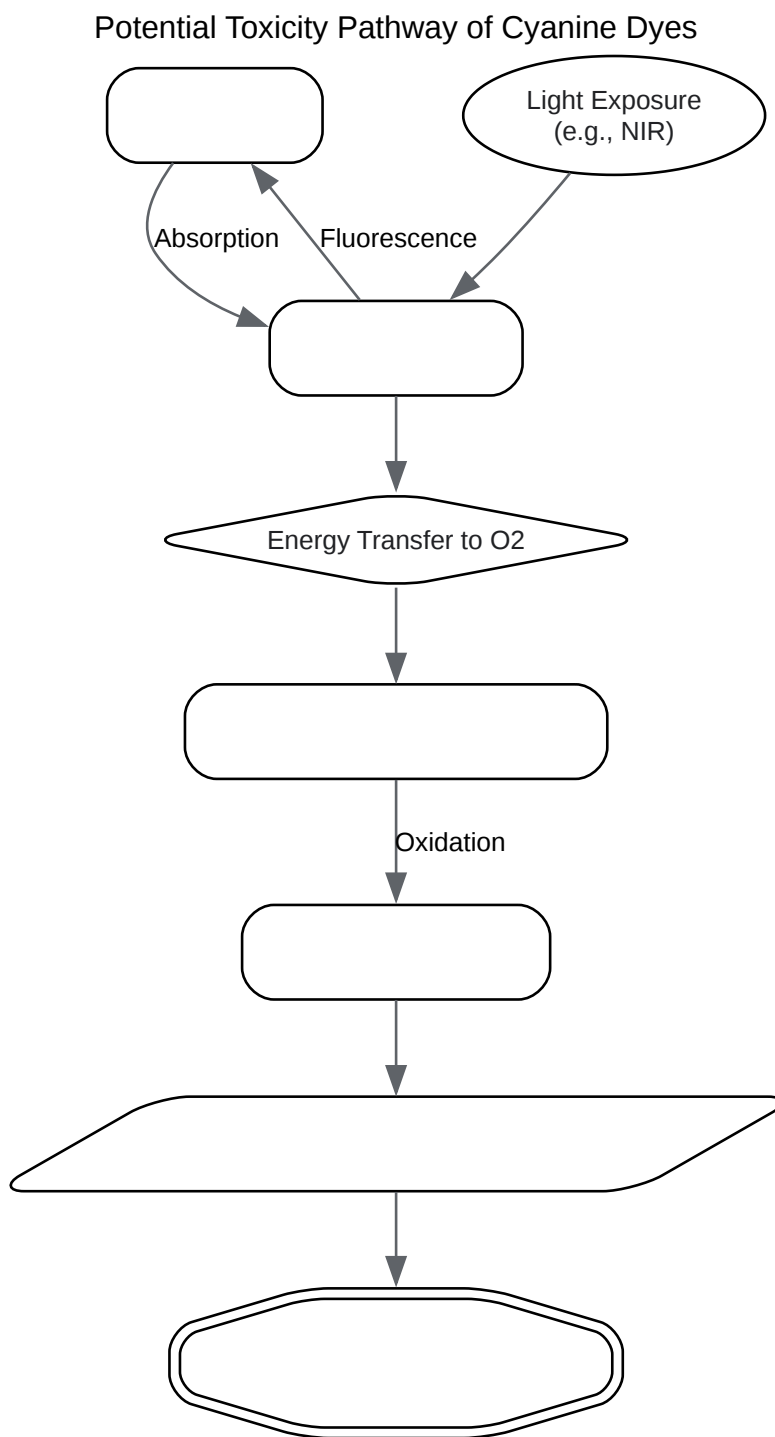


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Caption: Workflow for a typical acute in vivo toxicity study.

## Potential Toxicity Pathway of Cyanine Dyes

While the precise mechanisms of toxicity for all cyanine dyes are not fully elucidated, a potential pathway involves the generation of reactive oxygen species (ROS), particularly upon exposure to light, which can lead to cellular damage.



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Caption: Simplified diagram of a potential phototoxicity pathway for cyanine dyes.

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